4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways, which could include enzymes, receptors, or other proteins .
Comparison with Similar Compounds
Similar Compounds
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl benzoate: Similar structure but lacks the dimethoxy groups on the benzene ring.
4-Bromo-2-(2-Tetradecanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: Contains a bromine atom, which may alter its reactivity and applications.
Uniqueness
4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
CAS No. |
769149-63-5 |
---|---|
Molecular Formula |
C30H42N2O5 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H42N2O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-29(33)32-31-23-24-16-19-26(20-17-24)37-30(34)25-18-21-27(35-2)28(22-25)36-3/h16-23H,4-15H2,1-3H3,(H,32,33)/b31-23+ |
InChI Key |
RPZHOBUNQYFVTB-UQRQXUALSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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